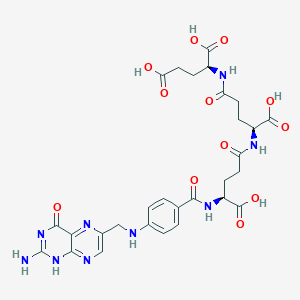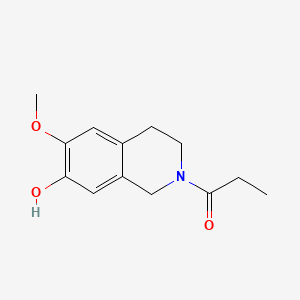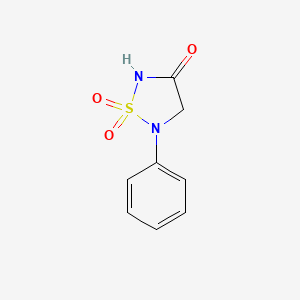
盐酸吡格列酮
描述
Pioglitazone hydrochloride is an antihyperglycemic agent used with proper diet and exercise to treat high blood sugar levels caused by type 2 diabetes . It may be used alone or with other medicines such as insulin, metformin, or sulfonylurea agents . Pioglitazone works by helping your body use insulin better .
Synthesis Analysis
The synthesis of Pioglitazone hydrochloride involves novel intermediates by reacting . An improved process for the preparation of thiazolidinedione derivatives has been reported . The process involves the hydrogenation of acid addition salt of benzylidene compound with less reducing agent under low Hydrogen gas pressure to get substantially pure thiazolidinedione derivatives with improved yields .Molecular Structure Analysis
Pioglitazone hydrochloride is a white crystalline powder with no odor and has a molecular formula of C19H20N2O3S·HCl . The molecular weight is 392.90 Da .Chemical Reactions Analysis
Pioglitazone hydrochloride is analyzed using various techniques like electrochemical methods, spectrophotometry, capillary electrophoresis, high-performance liquid chromatography, liquid chromatography-electrospray ionization-tandem mass spectrometry, and high-performance thin layer chromatography .Physical And Chemical Properties Analysis
The hydrochloride salt of Pioglitazone is a white crystalline powder with no odor . It is insoluble in water and ether; slightly soluble in acetone, acetonitrile, and alcohol; and soluble in dimethylformamide (DMF) and dimethyl .科学研究应用
Diabetes Mellitus Type 2 Management
Pioglitazone hydrochloride is widely recognized for its role in the management of Type 2 diabetes mellitus . As an insulin sensitizer, it binds to the peroxisome proliferator-activated receptor gamma (PPAR-γ), enhancing the transcription of insulin-responsive genes and improving tissue sensitivity towards insulin . This mechanism is crucial for lowering blood glucose levels without the risk of drug-induced hypoglycemia associated with other diabetes medications .
Drug Delivery Systems
Research has been conducted on the design and optimization of Pioglitazone hydrochloride in self-nanoemulsifying drug delivery systems (SNEDDS). These systems aim to improve the solubility and dissolution rate of the drug, which is particularly beneficial for orally disintegrating tablets (ODTs). The development of such innovative delivery systems can significantly enhance the bioavailability and therapeutic efficacy of Pioglitazone .
Cardiovascular Disease
Pioglitazone hydrochloride has been studied for its potential benefits in cardiovascular disease, particularly due to its effects on lipid profiles. It has been shown to lower neutral blood fat, which can be advantageous for patients with obesity and hyperlipidemia, conditions often associated with cardiovascular risks .
Anticancer Research
There is emerging evidence that Pioglitazone hydrochloride may play a role in cancer research. As a synthetic peroxisome proliferator-activated receptor (PPAR-γ) ligand, it has been observed to regulate lipid and glucose cell metabolism and may inhibit numerous cancer cell processes. This suggests a potential application in anticancer therapies .
Neurodegenerative Diseases
Pioglitazone hydrochloride has been used in studies exploring its effects on neurodegenerative diseases. For instance, it has been administered to cell lines to examine its impact on regulating insulin-degrading enzymes, which could have implications for conditions like Alzheimer’s disease .
Metabolic Syndrome Research
Given its insulin-sensitizing effects, Pioglitazone hydrochloride is also relevant in the study of metabolic syndrome. It can improve glycemic control while reducing circulating insulin levels, addressing key components of the syndrome such as insulin resistance .
作用机制
Target of Action
Pioglitazone hydrochloride is a thiazolidinedione antidiabetic agent that primarily targets the peroxisome proliferator-activated receptor-gamma (PPARγ) . PPARγ is a ligand-activated transcription factor involved in the expression of more than 100 genes, affecting numerous metabolic processes, most notably lipid and glucose homeostasis .
Mode of Action
Pioglitazone hydrochloride acts as a selective agonist at PPARγ in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . Activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production, transport, and utilization . This results in improved insulin sensitivity and uptake of blood glucose .
Biochemical Pathways
The activation of PPARγ by pioglitazone hydrochloride leads to increased insulin sensitivity and improved uptake of blood glucose, primarily via the inhibition of insulin/insulin-like signaling (IIS) and reproductive signaling pathways, as well as the activation of dietary restriction-related pathways . It also affects the TGFβ pathway, which is important in the epithelial-to-mesenchymal transition (EMT) process, by down-regulating TGFβR1 and SMAD3 mRNA expression .
Pharmacokinetics
Pioglitazone hydrochloride is extensively metabolized by both hydroxylation and oxidation. The resulting metabolites are also partly converted to glucuronide or sulfate conjugates . Pioglitazone is administered as a racemic mixture, with no pharmacologic difference between the enantiomers, and they appear to interconvert in vivo with little consequence .
Result of Action
The primary result of pioglitazone hydrochloride’s action is the normalization of glycemic levels in adults with type 2 diabetes mellitus . It achieves this by decreasing insulin resistance in the periphery and in the liver, resulting in increased insulin-dependent glucose disposal and decreased hepatic glucose output .
Action Environment
The efficacy and stability of pioglitazone hydrochloride can be influenced by various environmental factors. For instance, the presence of insulin is necessary for its mechanism of action . Additionally, the drug’s effectiveness can be affected by the patient’s diet and exercise regimen
安全和危害
属性
IUPAC Name |
5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S.ClH/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17;/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUUBYQTCDQWRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044203 | |
| Record name | Pioglitazone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49681546 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Pioglitazone hydrochloride | |
CAS RN |
112529-15-4 | |
| Record name | Pioglitazone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112529-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pioglitazone hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112529154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pioglitazone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-5-{p-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2,4-thiazolidinedione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIOGLITAZONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQT35NPK6C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2,6-dibromo-4-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine](/img/structure/B1678312.png)











